molecular formula C13H10N2 B095124 2-Pyridin-3-yl-1H-indole CAS No. 15432-24-3

2-Pyridin-3-yl-1H-indole

Cat. No. B095124
CAS RN: 15432-24-3
M. Wt: 194.23 g/mol
InChI Key: KDWAJWXWMMNKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04511573

Procedure details

A solution of 5.9 g of p-mercaptobenzoic acid ethyl ester (prepared according to the procedure found in J. Chem. Soc., 1963, 1947-1954) in 30 ml of dimethylformamide is added dropwise to a slurry of 1.55 g of 50% sodium hydride (dispersion in mineral oil) in 30 ml of dimethylformamide. This mixture is stirred at room temperature for 0.5 hour under nitrogen atmosphere, and added dropwise to a solution of 9.78 g of 3-(2-methylsulfonyloxyethyl)-2-(3-pyridyl)-indole in 60 ml of dimethylformamide at -10°. This mixture is stirred at room temperature overnight and poured into 1 liter of ice-water. This is extraced several times with ether. The ether extract is washed with water, dried over MgSO4 and evaporated in vacuo to give 3-[2-(4-ethoxycarbonylphenylthio)-ethyl]-2-(3-pyridyl-indole.
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
3-(2-methylsulfonyloxyethyl)-2-(3-pyridyl)-indole
Quantity
9.78 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.55 g
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OC(=O)C1C=CC(S)=CC=1)C.[H-].[Na+].CS(OCC[C:22]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[NH:24][C:23]=1[C:31]1[CH:32]=[N:33][CH:34]=[CH:35][CH:36]=1)(=O)=O.CCOCC>CN(C)C=O>[N:33]1[CH:34]=[CH:35][CH:36]=[C:31]([C:23]2[NH:24][C:25]3[C:30]([CH:22]=2)=[CH:29][CH:28]=[CH:27][CH:26]=3)[CH:32]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)S)=O
Step Two
Name
3-(2-methylsulfonyloxyethyl)-2-(3-pyridyl)-indole
Quantity
9.78 g
Type
reactant
Smiles
CS(=O)(=O)OCCC1=C(NC2=CC=CC=C12)C=1C=NC=CC1
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Five
Name
Quantity
1.55 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture is stirred at room temperature for 0.5 hour under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This mixture is stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C=1NC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.